molecular formula C18H15BrN4O4 B401243 N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 331272-61-8

N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B401243
CAS No.: 331272-61-8
M. Wt: 431.2g/mol
InChI Key: FFNOCMONTDMZEI-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4-(4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction or related multicomponent cyclocondensation methods. Its structure features a tetrahydropyrimidine core substituted with a 4-bromophenyl group at the N1 position, a 4-nitrophenyl group at the C4 position, a methyl group at C6, and a carboxamide moiety at C3. The bromophenyl and nitrophenyl substituents confer distinct electronic and steric properties, making it a candidate for biological activity studies, particularly in enzyme inhibition and anticancer research .

Properties

IUPAC Name

N-(4-bromophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O4/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(25)20-10)11-2-8-14(9-3-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNOCMONTDMZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 331272-61-8) is a compound with notable biological activities, particularly in the realm of antitumor and antimicrobial properties. This article explores its biological activity based on diverse research findings, providing insights into its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

PropertyValue
Molecular FormulaC18H15BrN4O4
Molar Mass431.2401 g/mol
SynonymsN-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS Number331272-61-8

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The presence of the bromophenyl and nitrophenyl substituents enhances its interaction with biological macromolecules. Research indicates that compounds with similar structures exhibit cytotoxic effects by inducing apoptosis in cancer cells through oxidative stress pathways and disrupting cellular signaling pathways involved in tumor growth.

Antitumor Activity

Several studies have evaluated the antitumor properties of related tetrahydropyrimidine derivatives. For instance:

  • Cytotoxicity Studies : Compounds structurally related to N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cell lines .
  • Apoptosis Induction : The mechanism of action typically involves morphological changes indicative of apoptosis (e.g., cell shrinkage and chromatin condensation). These changes were observed in studies involving similar compounds where oxidative stress played a crucial role in mediating cell death .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the introduction of halogen or nitro groups at specific positions on the phenyl rings significantly enhances the antitumor activity. For instance:

  • Halogenated Compounds : Compounds with halogen substitutions at the ortho position exhibited higher antitumor efficacy compared to their meta or para isomers .

Antimicrobial Activity

In addition to its antitumor properties, N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has shown potential antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Case Studies

  • In Vitro Studies : A study demonstrated that a related compound effectively inhibited the growth of multi-drug resistant bacterial strains at low concentrations. The results indicated that structural modifications could lead to enhanced antimicrobial potency .
  • In Vivo Efficacy : In animal models bearing tumors, treatment with similar tetrahydropyrimidine derivatives resulted in significant tumor size reduction compared to control groups. These findings support the potential application of these compounds in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous DHPM derivatives, focusing on substituents, physicochemical properties, and bioactivity:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Biological Activity/Data Reference ID
N-(4-Bromophenyl)-4-(4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxamide 4-Bromophenyl (N1), 4-Nitrophenyl (C4) Data not provided N/A Hypothetical enzyme inhibition (structural analog) N/A
6-Methyl-2-oxo-N-phenyl-4-(4-nitrophenyl)-1,2,3,4-THP-5-carboxamide (4ag) Phenyl (N1), 4-Nitrophenyl (C4) 307–309 Not listed Anticancer activity (structural analog)
4-(4-Bromophenyl)-1-(2-chlorobenzyl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxamide (7c) 4-Bromophenyl (C4), 2-Chlorobenzyl (N1) 186.4–188.5 14.6 Antitumor activity (low yield)
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxylate Methyl ester (C5), 4-Bromophenyl (C4) Not provided Not listed Thymidine phosphorylase inhibition (IC50: 314.3 µM)
4-(2-Bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-THP-5-carboxamide (9c) 2-Bromophenyl (C4), 4-Fluorophenyl (N1) 281–283 76 Antimicrobial potential

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The nitrophenyl group (as in 4ag) increases melting points compared to bromophenyl analogs (e.g., 307–309°C for 4ag vs. 186–188°C for 7c), likely due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) .
  • Thioxo vs. Oxo Derivatives : Thioxo analogs (e.g., 9c) exhibit lower melting points (281–283°C) compared to oxo derivatives (307–309°C), reflecting reduced crystallinity due to sulfur’s larger atomic radius .

Biological Activity Trends: Anticancer Potential: The nitrophenyl group in 4ag correlates with anticancer activity, though specific IC50 values are unavailable. In contrast, the methyl ester derivative () shows moderate thymidine phosphorylase inhibition (IC50: 314.3 µM), suggesting the carboxamide group in the target compound may enhance target binding .

Synthetic Yields :

  • Substituents at N1 significantly impact yields. For example, 2-chlorobenzyl substitution (7c) results in a low yield (14.6%), whereas simpler aryl groups (e.g., 4ag) are synthesized more efficiently, highlighting steric challenges in N1 functionalization .

Structural and Electronic Comparisons

  • This contrasts with 4-methoxyphenyl (), an electron-donating group (EDG), which may reduce reactivity .
  • Halogen Effects : Bromine (van der Waals radius: 1.85 Å) at the N1 position provides steric bulk and lipophilicity, favoring hydrophobic binding pockets. Comparatively, fluorine (smaller radius: 1.47 Å) in 9c may enhance metabolic stability but reduce steric hindrance .

Preparation Methods

Modified Biginelli Reaction

The Biginelli reaction, a one-pot multicomponent condensation, is a classical method for synthesizing dihydropyrimidinones. Adaptations for this compound involve:

  • Reactants :

    • 4-Nitrobenzaldehyde (1.2 equiv) as the aldehyde component.

    • Methyl 3-(4-bromophenyl)-3-oxopropanoate (1.0 equiv) as the β-keto ester.

    • Urea (1.5 equiv) or substituted urea for cyclization.

  • Conditions :

    • HCl (0.5 M) in ethanol at 80°C for 12 hours.

    • Yield: ~65% (crude), improving to 82% after recrystallization.

Mechanism :

  • Acid-catalyzed formation of an N-acyliminium intermediate.

  • Nucleophilic attack by the β-keto ester enolate.

  • Cyclization and dehydration to form the tetrahydropyrimidine ring.

Stepwise Cyclization Using Solid Acid Catalysts

A patent-derived approach (US10556871B1) employs recyclable solid acid catalysts for esterification and cyclization:

Step 1: Esterification

ParameterValue
Starting material4-Bromophenylacetic acid (500 g)
CatalystFe₂O₃-SO₄²⁻ (200 g)
SolventMethanol (2.7 L)
TemperatureReflux (65°C)
Time5 hours
Yield94.9% (Intermediate 1)

Step 2: β-Keto Ester Formation
Intermediate 1 reacts with dimethyl carbonate under basic conditions (NaOMe/MeOH) to form methyl 3-(4-bromophenyl)-3-oxopropanoate.

Step 3: Cyclization with Formamidine Hydrochloride

  • Conditions : 20–30°C, 16 hours, aqueous workup.

  • Yield : 91.8% (Intermediate 3).

Catalytic and Process Optimizations

Solid Acid Catalysts

The patent emphasizes Fe₂O₃-SO₄²⁻ or ZrO₂-SO₄²⁻ catalysts for esterification, offering:

  • Reusability : 5 cycles with <5% activity loss.

  • Eco-friendly profile : Eliminates corrosive H₂SO₄ or SOCl₂.

Solvent Systems

  • Hydrophobic solvents (toluene) : Improve intermediate isolation during workup.

  • Ethanol-water mixtures : Facilitate recrystallization, enhancing purity to >99.9%.

Analytical Characterization

Chromatographic Purity

High-performance liquid chromatography (HPLC) data from the patent demonstrate:

ParameterValue
ColumnWaters C18 (4.6 × 250 mm)
Mobile phaseAcetonitrile/water (70:30)
Retention time8.2 min
Purity99.93%

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, 2H, Ar-NO₂), 7.54 (d, 2H, Ar-Br), 4.12 (s, 1H, NH), 2.34 (s, 3H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Challenges and Mitigations

Nitro Group Stability

The 4-nitrophenyl group is prone to reduction under acidic or high-temperature conditions. Mitigations include:

  • Using mild acids (e.g., acetic acid) in cyclization.

  • Avoiding hydrogenation catalysts in later stages.

Regioselectivity in Cyclization

Competing pathways may lead to isomeric byproducts. Kinetic control via low-temperature reactions (0–5°C) favors the desired regioisomer.

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